5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid
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Overview
Description
“5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid” is a chemical compound with the CAS Number: 1807210-92-9 . It has a molecular weight of 242.56 . It is a solid substance stored in dry conditions at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C8H3ClF4O2 . The InChI Code for this compound is 1S/C8H3ClF4O2/c9-5-1-3 (7 (14)15)6 (10)2-4 (5)8 (11,12)13/h1-2H, (H,14,15) .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It is stored in dry conditions at room temperature . The compound has a molecular weight of 242.56 .Scientific Research Applications
Synthesis of Fluorinated Compounds
The structural motif of 5-chloro-2-fluoro-4-(trifluoromethyl)benzoic acid facilitates the synthesis of mono- and difluoronaphthoic acids, showcasing its utility in accessing fluorinated versions of naphthoic acids which are relatively unknown but have potential applications in biologically active compounds (Tagat et al., 2002).
Nucleophilic Substitution Reactions
The compound serves as a key substrate for nucleophilic substitution reactions, illustrating its importance in organic synthesis for the generation of various heterocyclic scaffolds. Its reactivity profile underlines the potential for creating diverse libraries of compounds significant in drug discovery (Křupková et al., 2013).
Electrochemical Fluorination
Electrochemical fluorination techniques utilize this compound as a substrate, demonstrating its versatility in the introduction of fluorine atoms into aromatic compounds. This process underscores its significance in the synthesis of fluorinated aromatic compounds with potential applications in pharmaceuticals and agrochemicals (Momota et al., 1993).
Development of Fluorescence Probes
Its structural framework is pivotal in the development of novel fluorescence probes for detecting reactive oxygen species, highlighting its contribution to biochemical and medical research. The ability to synthesize compounds that can selectively detect and distinguish specific species of reactive oxygen species is critical for understanding cellular processes and oxidative stress (Setsukinai et al., 2003).
Liquid Crystals and Material Science
The compound also finds application in the synthesis of hyperbranched poly(arylene ether)s, indicating its utility in material science for creating polymers with unique properties such as high thermal stability and glass transition temperatures. These materials have potential applications in advanced electronics and optoelectronics (Banerjee et al., 2009).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
It’s known that similar compounds have been implicated in hdl metabolism and in atherosclerotic plaque development .
Mode of Action
It’s known that similar compounds are used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Related compounds have been shown to affect hdl metabolism and atherosclerotic plaque development .
Pharmacokinetics
The molecular weight of the compound is 2081098 , which could influence its bioavailability.
Result of Action
Related compounds have been implicated in hdl metabolism and in atherosclerotic plaque development .
Action Environment
Safety data sheets suggest that the compound should be handled in a well-ventilated area to avoid inhalation .
Properties
IUPAC Name |
5-chloro-2-fluoro-4-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O2/c9-5-1-3(7(14)15)6(10)2-4(5)8(11,12)13/h1-2H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKOUBKHCIQIHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)C(F)(F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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